MFCD18318351

Description

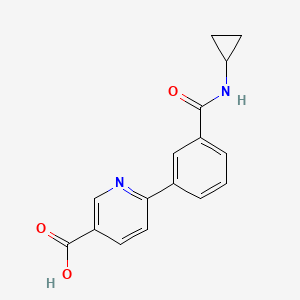

MFCD18318351 is a chemical compound identifier used in industrial and research settings. Based on its MDL identifier and comparison with similar compounds (e.g., thiazole derivatives, boronic acids), this compound is hypothesized to belong to a class of heterocyclic or organoboron compounds with applications in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name |

6-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15(18-13-5-6-13)11-3-1-2-10(8-11)14-7-4-12(9-17-14)16(20)21/h1-4,7-9,13H,5-6H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREYVONWTFHALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688225 | |

| Record name | 6-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-67-8 | |

| Record name | 6-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318351” typically involves a series of chemical reactions that require precise control of conditions such as temperature, pressure, and pH. Common synthetic routes include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using reagents like halogens or alkyl groups.

Step 3: Purification and isolation of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

Bulk synthesis: Using high-capacity reactors to produce large quantities.

Automation: Employing automated systems to monitor and control reaction parameters.

Quality control: Implementing rigorous testing to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318351” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves reagents like halogens or organometallic compounds under controlled temperatures.

Major Products:

Scientific Research Applications

“MFCD18318351” has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

Medicine: Explored for its pharmacological properties and potential use in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which “MFCD18318351” exerts its effects involves interactions with specific molecular targets and pathways. It may act by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Altering cellular processes: Affecting cell signaling, metabolism, or gene expression.

Inducing chemical changes: Facilitating or inhibiting specific chemical reactions within biological systems.

Comparison with Similar Compounds

The following analysis compares MFCD18318351 with six structurally or functionally related compounds, focusing on molecular properties, synthesis methods, and applications.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Similar Compounds

Key Observations:

Thiazole Derivatives (e.g., CAS 18212-20-9) : These compounds exhibit high structural similarity to this compound, with shared heterocyclic cores critical for bioactivity. Thiazole carboxylates are widely used in antiviral and antibiotic drug synthesis .

Boronic Acids (e.g., CAS 1046861-20-4) : Boronic acids like CAS 1046861-20-4 are essential in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting this compound may serve as a catalyst or intermediate in organic synthesis .

Bromoaromatic Compounds (e.g., CAS 1761-61-1) : Bromine substituents enhance electrophilic reactivity, making these compounds valuable in polymer and agrochemical production .

Table 3: Hazard Comparison

Thiazole and boronic acid derivatives commonly pose risks of skin/eye irritation (H315/H319) and respiratory toxicity (H335), necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.